molecular formula C29H50O B1194776 Schottenol CAS No. 521-03-9

Schottenol

Cat. No. B1194776
CAS RN: 521-03-9
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-UZSYLJJSSA-N
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Description

Schottenol is a type of phytosterol, which are produced in plants and are structurally similar to cholesterol . It is often found in seeds, seed oils, and other botanical parts of some plant families such as Sapotaceae, Cactaceae, and Cucurbitaceae .


Synthesis Analysis

Schottenol synthesis was obtained via α-spinasterol hydrogenation over Pt in ether first by Barton and Cox. A more recent study described its synthesis by hydrogenation over Pt in ether or Raney/Nikel .


Molecular Structure Analysis

The Schottenol molecule contains a total of 83 bond(s). There are 33 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

In the presence of heat, light, metal contaminants, and oxygen, preformed radicals easily attack the double bond in Δ7-sterols, beginning an autocatalytic free radical chain reaction following the same chemistry as the oxidation of unsaturated lipids both in ring backbone or at the side chain level .


Physical And Chemical Properties Analysis

Schottenol has a molecular formula of C29H50O, an average mass of 414.707 Da, and a mono-isotopic mass of 414.386169 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 500.8±49.0 °C at 760 mmHg, and a flash point of 220.0±22.1 °C .

Scientific Research Applications

Neuroprotection and Anti-Inflammatory Effects

Schottenol has been studied for its potential neuroprotective and anti-inflammatory effects. Research indicates that Schottenol, along with Spinasterol, can attenuate oxidative stress and restore peroxisomal functions dysregulated by inflammation in microglial cells . This suggests its application in treating neuroinflammatory conditions.

Antioxidant Properties

The antioxidant capacity of Schottenol is another area of interest. It is one of the major phytosterols found in argan oil, which is known for its antioxidant properties. These properties make Schottenol a candidate for inclusion in formulations aimed at protecting cells from oxidative damage .

Pharmacological Potential

Schottenol’s chemical and biochemical features make it an attractive molecule in pharmacology. It has been identified in various seed oils like argan oil, milk thistle seed oil, and pumpkin seed oil, which are used both dietary and cosmetically. Its bioactive properties are being explored for therapeutic applications .

Dietary and Cosmetic Applications

Due to its presence in seed oils, Schottenol is also being researched for its dietary and cosmetic applications. It is found in oils that are consumed for health benefits and used in skincare products for its potential to improve skin health .

Analytical Chemistry

In analytical chemistry, Schottenol serves as a reference compound. Its structure and properties are well-documented, allowing it to be used as a standard for comparison in the analysis of similar compounds .

Medical Research

Schottenol is mentioned in the context of medical research, indicating its use in studies related to medicine and pharmacy. While specific applications are not detailed, its inclusion suggests a broad potential in health-related research .

Structural Biology

The structural similarity of Schottenol to cholesterol makes it relevant in studies of cell membrane composition and function. Its role in modulating membrane fluidity and permeability is of interest in structural biology .

Future Directions

Schottenol, along with other phytosterols, has several bioactive properties that make them potentially attractive molecules in pharmacology . Future research could focus on further exploring these properties and their potential applications in various fields, including medicine and cosmetics .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-UZSYLJJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331642
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Schottenol

CAS RN

521-03-9
Record name Schottenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-7-en-3-ol, (3beta,5alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schottenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-7-en-3-ol, (3β,5α)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L60JD672
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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